2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine is a compound belonging to the thienobenzodiazepine class. This compound is known for its significant pharmacological properties, particularly in the field of antipsychotic medications. It is structurally related to olanzapine, a well-known atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine involves multiple steps, including the formation of the thienobenzodiazepine core and subsequent functionalization. The process typically includes:
Formation of the Thienobenzodiazepine Core: This step involves the cyclization of appropriate precursors to form the thienobenzodiazepine ring system.
Functionalization: Introduction of the ethyl, piperazinyl, and nitro groups through various chemical reactions such as alkylation, nitration, and amination.
Industrial production methods often involve crystallization and purification steps to ensure the compound’s stability and purity. The use of organic solvents and solid adsorbent materials is common in these processes .
Analyse Chemischer Reaktionen
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the piperazinyl and nitro positions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include various derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of other thienobenzodiazepine derivatives.
Biology: Studied for its interactions with various biological receptors and its effects on cellular processes.
Medicine: Investigated for its potential as an antipsychotic agent, similar to olanzapine, and its effects on neurotransmitter systems.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry
Wirkmechanismus
The mechanism of action of 2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine involves antagonism of multiple neuronal receptors, including dopamine receptors (D1, D2, D3, D4), serotonin receptors (5HT2A, 5HT2C, 5HT3, 5HT6), alpha-1 adrenergic receptors, histamine receptors (H1), and muscarinic receptors. This broad receptor antagonism contributes to its antipsychotic effects by modulating neurotransmitter activity in the brain .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-4-(4-methyl-1-piperazinyl)-7-nitro-10H-thieno(2,3-b)(1,5)benzodiazepine is similar to other thienobenzodiazepine compounds such as olanzapine. its unique structural features, such as the presence of the nitro group, differentiate it from other compounds in this class. Similar compounds include:
Olanzapine: Used in the treatment of schizophrenia and bipolar disorder.
Clozapine: Another atypical antipsychotic with a similar mechanism of action.
Quetiapine: A thienobenzodiazepine derivative with antipsychotic properties
Eigenschaften
CAS-Nummer |
74162-45-1 |
---|---|
Molekularformel |
C18H21N5O2S |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
2-ethyl-4-(4-methylpiperazin-1-yl)-7-nitro-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C18H21N5O2S/c1-3-13-11-14-17(22-8-6-21(2)7-9-22)19-16-10-12(23(24)25)4-5-15(16)20-18(14)26-13/h4-5,10-11,20H,3,6-9H2,1-2H3 |
InChI-Schlüssel |
LMGHYRVAUPSSEP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(S1)NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2N4CCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.